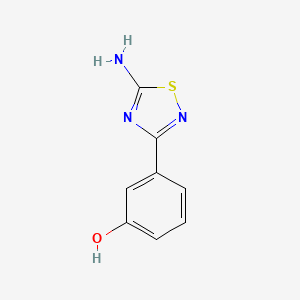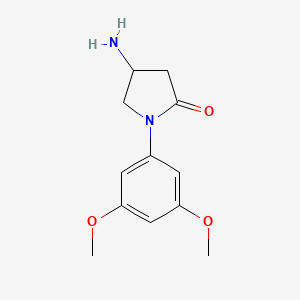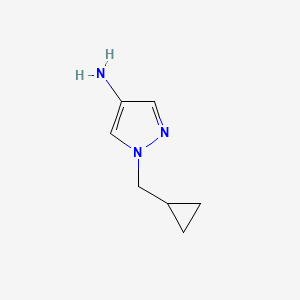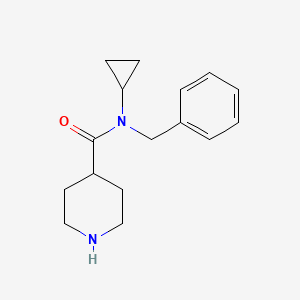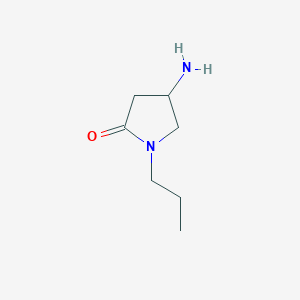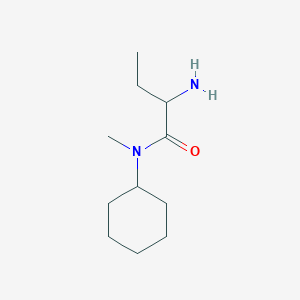
2-amino-N-cyclohexyl-N-methylbutanamide
Descripción general
Descripción
“2-amino-N-cyclohexyl-N-methylbutanamide” is a chemical compound with the molecular formula C11H22N2O . It is also known as 2-amino-N-cyclohexyl-N-methylbutanamide hydrochloride . The compound has a molecular weight of 198.31 .
Molecular Structure Analysis
The InChI code for “2-amino-N-cyclohexyl-N-methylbutanamide” is 1S/C11H22N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3,(H,13,14) . This indicates that the compound contains a cyclohexyl group, a methyl group, and an amide group attached to a butane backbone.
Physical And Chemical Properties Analysis
The compound “2-amino-N-cyclohexyl-N-methylbutanamide” is a solid at room temperature . It has a molecular weight of 198.31 . The compound should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Anticonvulsant and Pain-Attenuating Properties
Research has demonstrated that primary amino acid derivatives, which are structurally related to 2-amino-N-cyclohexyl-N-methylbutanamide, exhibit pronounced activities in anticonvulsant models and neuropathic pain models. These compounds, particularly when substituted at specific sites, have shown to retain or enhance their anticonvulsant activities, surpassing those of traditional medications like phenobarbital and phenytoin in some cases (King et al., 2011). Further studies defining the structure-activity relationship of these derivatives have highlighted the importance of specific substitutions for maximizing anticonvulsant activity, suggesting a novel class of anticonvulsants (King et al., 2011).
Synthesis and Biological Activity Screening
Another study focused on the synthesis of novel N-(α-Bromoacyl)-α-amino esters containing the valyl moiety. These compounds were evaluated for their cytotoxicity, anti-inflammatory, and antibacterial activity. While they showed low levels of cytotoxicity and a lack of antibacterial and anti-inflammatory activity in tested concentrations, their physico-chemical properties and in silico toxicological study indicate potential for incorporation in prodrug strategies (Yancheva et al., 2015).
Enantioselective Inclusion and Host-Guest Chemistry
Research into enantioselective inclusion using chiral N,N′-ditrityl amino amide hosts has shown that such hosts can include several amide guests to form inclusion crystals. This process compensates for the loss of hydrogen bonds broken by the installation of trityl groups, highlighting the significance of host-guest interactions in developing highly enantioselective inclusion complexes (Megumi et al., 2013).
Antioxidant and Enzymatic Inhibition Studies
Transition metal complexes of novel amino acid-bearing Schiff base ligands have been synthesized and characterized, with studies on their antioxidant properties and selective xanthine oxidase inhibitory activities. These studies contribute to understanding the structural basis of enzymatic inhibition and potential therapeutic applications (Ikram et al., 2015).
Safety And Hazards
The compound “2-amino-N-cyclohexyl-N-methylbutanamide” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, which denotes that it is harmful or irritating .
Propiedades
IUPAC Name |
2-amino-N-cyclohexyl-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXUAXCPFJRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclohexyl-N-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



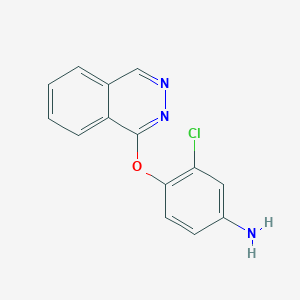
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
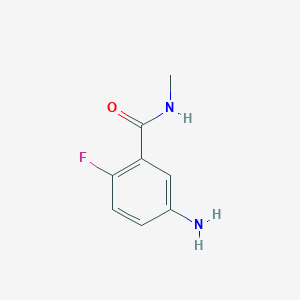
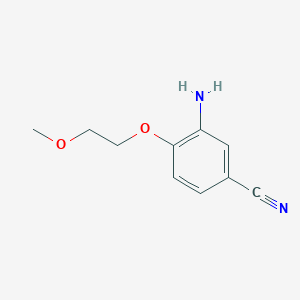
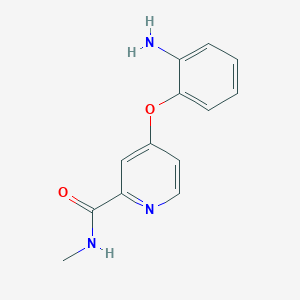
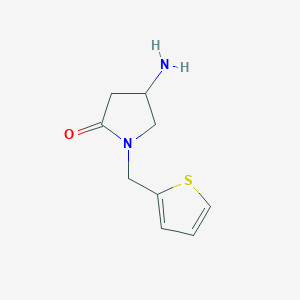
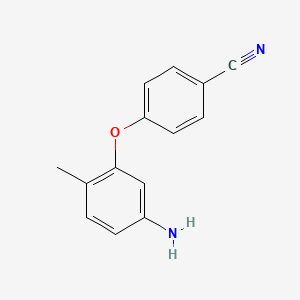
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
